molecular formula C9H8Cl2N2O B2805343 5,7-dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinoline CAS No. 2460755-61-5

5,7-dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2805343
CAS No.: 2460755-61-5
M. Wt: 231.08
InChI Key: NPPJIAUTFPOHJD-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H8Cl2N2O It is a derivative of tetrahydroisoquinoline, characterized by the presence of two chlorine atoms at the 5 and 7 positions, and a nitroso group at the 2 position

Scientific Research Applications

5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinoline typically involves the nitration of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline. This can be achieved using a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitroso group at the 2 position. The reaction is carried out at low temperatures to prevent over-nitration and decomposition of the product .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high-quality material for further applications .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5,7-dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both chlorine atoms and a nitroso group, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

5,7-dichloro-2-nitroso-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O/c10-7-3-6-5-13(12-14)2-1-8(6)9(11)4-7/h3-4H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPJIAUTFPOHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=CC(=C2)Cl)Cl)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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